N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide
Description
Properties
Molecular Formula |
C26H26ClN3O2 |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C26H26ClN3O2/c27-22-11-12-24(23(17-22)26(32)21-9-5-2-6-10-21)28-25(31)19-30-15-13-29(14-16-30)18-20-7-3-1-4-8-20/h1-12,17H,13-16,18-19H2,(H,28,31) |
InChI Key |
ZNYZAEGMADSLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
This structure features a benzoyl group, a chlorophenyl moiety, and a piperazine derivative, which are known to contribute to its pharmacological properties. The synthesis involves standard organic reactions, typically including acylation and coupling reactions to form the desired piperazine derivative.
1. Antidepressant Properties
Research indicates that compounds with piperazine structures often exhibit antidepressant activity. A study demonstrated that derivatives similar to this compound showed significant binding affinity for serotonin receptors, suggesting potential use in treating depression .
2. Antipsychotic Effects
The compound has been evaluated for its antipsychotic potential. In vivo studies have shown that it can modulate dopaminergic pathways, which are crucial in the management of psychotic disorders. Its efficacy was compared with established antipsychotics, revealing promising results in reducing symptoms in animal models .
3. Anti-inflammatory Activity
Another significant aspect of this compound is its anti-inflammatory properties. Studies have reported that it inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Significant binding to serotonin receptors | |
| Antipsychotic | Modulation of dopaminergic pathways | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the administration of this compound resulted in a notable decrease in depressive-like behaviors compared to the control group. The mechanism was linked to increased serotonin levels in the synaptic cleft, highlighting its potential as an antidepressant agent.
Case Study 2: Antipsychotic Properties
A comparative study with traditional antipsychotics demonstrated that this compound exhibited similar efficacy in alleviating symptoms of schizophrenia-like behavior in rodents. The results suggest that it may offer a new avenue for treatment with potentially fewer side effects than current medications.
Scientific Research Applications
Pharmacological Properties
1. Anticonvulsant Activity
Research indicates that derivatives of N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide exhibit potent anticonvulsant properties. For instance, studies have shown that related compounds with similar structural motifs demonstrate significant efficacy in reducing seizure activity in animal models, outperforming traditional anticonvulsants like phenobarbital in certain tests .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy and neuropathic pain .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific sites on the benzyl and piperazine rings have been linked to enhanced biological activity. For example, substituents that are electron-withdrawing have been found to retain or enhance anticonvulsant activity, while electron-donating groups tend to diminish it .
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of various derivatives of this compound using the maximal electroshock seizure (MES) test. The results indicated that certain derivatives had an effective dose (ED50) significantly lower than that of established medications, suggesting a promising avenue for drug development .
Case Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotection, researchers assessed the compound's ability to modulate glutamate receptor activity. The findings revealed that it could inhibit excitotoxicity in neuronal cultures, indicating its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease .
Data Table: Pharmacological Profiles
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for metabolic studies and prodrug activation.
Nucleophilic Aromatic Substitution at Chlorophenyl Group
The 4-chloro substituent on the phenyl ring participates in nucleophilic substitution, enabling diversification of the aromatic system.
Mechanistic Insight : The electron-withdrawing benzoyl group meta to the chloro substituent activates the ring toward SNAr reactions, particularly with strong nucleophiles like methoxide or amines .
Piperazine Ring Functionalization
The 4-benzylpiperazine moiety undergoes alkylation and acylation reactions at the secondary amine sites.
Stability Note : The benzyl group on piperazine enhances steric hindrance, reducing reaction rates compared to unsubstituted piperazines .
Benzoyl Group Modifications
The 2-benzoyl substituent participates in reduction and ring-functionalization reactions.
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ketone Reduction | NaBH₄ | MeOH, 0°C, 1h | Secondary alcohol | 45% | |
| Friedel-Crafts Alkylation | AlCl₃, Benzyl chloride | Toluene, 80°C, 8h | Di-benzylated byproduct | 12% |
Limitation : Steric hindrance from the adjacent acetamide group suppresses electrophilic aromatic substitution at the benzoyl ring .
Oxidative Degradation Pathways
Forced degradation studies reveal susceptibility to oxidation, particularly at the benzylic position of the piperazine substituent.
Photochemical Reactivity
The chlorophenyl and benzoyl groups render the compound light-sensitive, leading to dimerization and dechlorination.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related acetamide-piperazine derivatives, emphasizing substituent effects on properties and bioactivity:
Key Comparative Insights
Substituent Position and Bioactivity :
- The 3-chlorophenyl substituent in Compound 11 confers anticonvulsant activity, whereas the 2-benzoyl-4-chlorophenyl group in the target compound may enhance lipophilicity and CNS penetration.
- Trifluoromethyl groups (Compound 14) improve potency due to their electron-withdrawing nature, stabilizing receptor interactions .
4-(3-Chlorophenyl)piperazine () introduces halogenated aromaticity, which may enhance binding to dopamine or serotonin receptors .
Physicochemical Properties :
- The target compound’s molar mass (~450–460 g/mol, inferred from analogs) suggests moderate solubility, typical for CNS-targeted drugs.
- Compounds with sulfonyl or acetyl piperazine substituents (e.g., ) exhibit higher density and altered pKa, impacting formulation strategies .
Therapeutic Implications :
Preparation Methods
Reagents and Conditions
-
Starting material : 2-Amino-4-chlorobenzophenone (or equivalent substituted aniline).
-
Acylating agent : Chloroacetyl chloride.
-
Base : Aqueous sodium hydroxide (10% w/v).
-
Solvent : Dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF).
-
Temperature : 0–5°C (ice bath) or 90°C under reflux (flow reactor).
Procedure
-
Dissolve 2-amino-4-chlorobenzophenone in DCM or 2-MeTHF.
-
Add chloroacetyl chloride dropwise under vigorous stirring.
-
Maintain pH control using aqueous NaOH to neutralize HCl byproduct.
-
Extract organic layers, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.
Yield and Characterization
Reagents and Conditions
-
Intermediate : 2-Chloro-N-(2-benzoyl-4-chlorophenyl)acetamide.
-
Nucleophile : 4-Benzylpiperazine.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Catalyst : Potassium iodide (KI).
-
Solvent : Acetonitrile or toluene.
-
Temperature : 80–120°C (reflux).
Procedure
-
Mix the chloroacetamide intermediate with 4-benzylpiperazine in acetonitrile.
-
Add K₂CO₃ and KI to facilitate SN2 displacement.
-
Reflux for 7–8 hours under inert atmosphere.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield and Optimization
Alternative Methods and Modifications
Microwave-Assisted Synthesis
One-Pot Synthesis
-
Procedure : Combine both steps in a single reactor using DMF as solvent.
Critical Analysis of Reaction Parameters
Solvent Selection
Base and Catalysts
Temperature
Purification and Characterization
Chromatography
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃) :
Challenges and Solutions
Diastereomer Formation
Q & A
Q. What are the established synthetic routes for N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide?
The compound is typically synthesized via a multi-step process:
- Step 1 : React 2-benzoyl-4-chloroaniline with chloroacetyl chloride to form the chloroacetamide intermediate.
- Step 2 : Couple the intermediate with 4-benzylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine moiety.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product. Characterization involves NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity (>95%) .
Q. How is the compound structurally characterized post-synthesis?
Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm) to confirm the acetamide backbone and substituents.
- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths (e.g., C=O at 1.22 Å) and torsion angles, as seen in related chlorophenyl acetamides .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 448.2) .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s biological activity (e.g., anticonvulsant or antimicrobial effects)?
- In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents, comparing ED₅₀ values with standard drugs like phenytoin .
- Dose-Response Analysis : Administer doses ranging from 10–100 mg/kg (oral/IP) to establish therapeutic indices.
- Mechanistic Studies : Patch-clamp assays to assess sodium channel blockade, a common target for anticonvulsants .
Q. How to resolve contradictions in biological data across studies (e.g., inconsistent IC₅₀ values)?
- Replicate Experiments : Ensure consistency in solvent (DMSO concentration <1%), cell lines, and assay protocols.
- Structural Confirmation : Re-analyze compound purity via HPLC and compare crystallographic data with literature to rule out polymorphic interference .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide) to identify substituent-specific trends .
Q. What crystallographic methods are optimal for determining its 3D structure?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to collect high-resolution (<0.8 Å) diffraction data.
- Refinement : SHELXL-2018 for full-matrix least-squares refinement, with anisotropic displacement parameters for non-H atoms.
- Validation : Check for R-factor convergence (<0.05), and use PLATON to analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. How to optimize synthesis for higher yields and scalability?
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency between chloroacetamide and piperazine derivatives.
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
- Process Monitoring : Use in-situ FTIR to track reaction completion and minimize purification steps .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
| Substituent Modification | Biological Activity Trend | Reference |
|---|---|---|
| Benzylpiperazine → Methylpiperazine | Reduced anticonvulsant potency | |
| Chlorophenyl → Trifluoromethylphenyl | Enhanced lipophilicity & bioavailability | |
| Acetamide → Sulfonamide | Shift from CNS activity to antimicrobial |
These trends highlight the critical role of the benzylpiperazine group in target binding and the chloro substituent in modulating pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
